

An In-depth Technical Guide to 4-(1-Aminoethyl)benzenesulfonamide

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Compound of Interest

Compound Name: 4-(1-Aminoethyl)benzenesulfonamide

Cat. No.: B1273999

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of **4-(1-Aminoethyl)benzenesulfonamide** (CAS RN: 49783-81-5). This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. Due to the limited availability of public data for this specific isomer, this guide also highlights the current gaps in knowledge and distinguishes it from its more extensively studied isomer, 4-(2-Aminoethyl)benzenesulfonamide.

Introduction

4-(1-Aminoethyl)benzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry. Its structure, featuring a chiral center at the ethylamine substituent, suggests the possibility of stereospecific interactions with biological targets.

Benzenesulfonamides, as a class, are known to exhibit a wide range of biological activities, including acting as inhibitors for enzymes such as carbonic anhydrases.^{[1][2]} This guide focuses specifically on the 1-aminoethyl isomer, providing all currently available data.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **4-(1-Aminoethyl)benzenesulfonamide** are not readily available in the public domain. The following table summarizes the known information. For context, and to highlight the distinct nature of the two isomers, data for the more common 4-(2-Aminoethyl)benzenesulfonamide is also provided where available from search results.

Table 1: Physicochemical Properties of **4-(1-Aminoethyl)benzenesulfonamide** and its Isomer

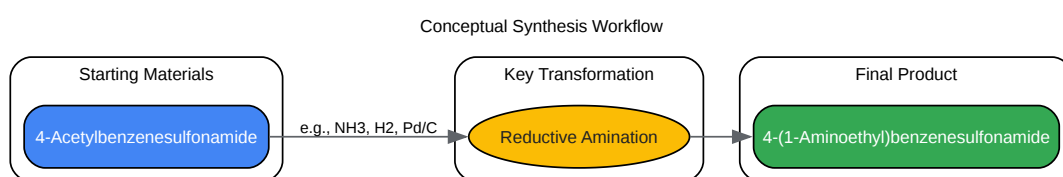
Property	4-(1-Aminoethyl)benzenesulfonamide	4-(2-Aminoethyl)benzenesulfonamide
CAS Number	49783-81-5[3][4]	35303-76-5
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂ S[3][4]	C ₈ H ₁₂ N ₂ O ₂ S
Molecular Weight	200.26 g/mol [3]	200.26 g/mol
Melting Point	Data not available	150-152 °C[5]
Boiling Point	Data not available	Data not available
Solubility	Data not available	Data not available
pKa	Data not available	Data not available
logP	Data not available	Data not available
Appearance	Solid[4]	White to yellow powder[5]
Purity	97%[4]	99%[5]

Synthesis and Experimental Protocols

Currently, there are no detailed, publicly available experimental protocols for the synthesis of **4-(1-Aminoethyl)benzenesulfonamide**. The synthesis of its isomer, 4-(2-Aminoethyl)benzenesulfonamide, is well-documented and typically involves a multi-step process.[6][7][8] However, due to the difference in the position of the amino group, these protocols are not directly transferable for the synthesis of the 1-aminoethyl isomer. A synthetic route to **4-(1-Aminoethyl)benzenesulfonamide** would likely require a different starting

material or a different strategic approach to introduce the amino group at the alpha-position of the ethyl chain.

A generalized conceptual workflow for a potential synthesis is presented below. This is a hypothetical pathway and has not been experimentally validated based on the available information.



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Caption: Conceptual workflow for the synthesis of **4-(1-Aminoethyl)benzenesulfonamide**.

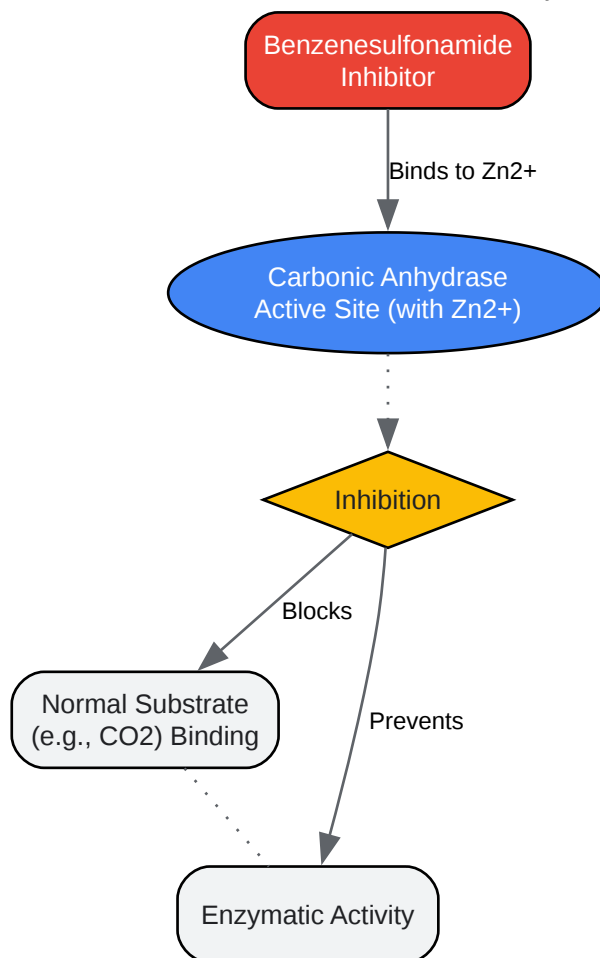
Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for **4-(1-Aminoethyl)benzenesulfonamide**.

The structurally related isomer, 4-(2-Aminoethyl)benzenesulfonamide, has been investigated for its biological activities, including its role as a carbonic anhydrase inhibitor.[9][10][11] Studies on this isomer have explored its effects on various carbonic anhydrase isoforms, which are involved in numerous physiological and pathological processes.[1][2] Given the structural similarities, it is plausible that **4-(1-Aminoethyl)benzenesulfonamide** may also exhibit inhibitory activity against carbonic anhydrases, though this remains to be experimentally verified.

The general mechanism of action for benzenesulfonamide-based carbonic anhydrase inhibitors involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. This interaction is illustrated in the following logical diagram.

General Inhibition Mechanism of Carbonic Anhydrase



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Caption: Logical diagram of carbonic anhydrase inhibition by benzenesulfonamides.

Conclusion and Future Directions

This technical guide consolidates the currently available information on **4-(1-Aminoethyl)benzenesulfonamide**. The significant lack of experimental data for this specific

isomer presents a clear opportunity for further research. Key areas for future investigation include:

- Development of a robust synthetic protocol: Establishing an efficient and scalable synthesis method is crucial for enabling further studies.
- Comprehensive physicochemical characterization: Detailed analysis of properties such as melting point, boiling point, solubility, pKa, and logP is essential for understanding its behavior and for formulation development.
- Evaluation of biological activity: Screening for inhibitory activity against a panel of carbonic anhydrase isoforms and other potential biological targets would be a primary focus.
- Stereoselective synthesis and analysis: The presence of a chiral center warrants the development of stereoselective synthetic routes and the separate evaluation of the biological activities of the (R) and (S) enantiomers.

Further research in these areas will be instrumental in elucidating the potential of **4-(1-Aminoethyl)benzenesulfonamide** as a valuable compound in the field of medicinal chemistry.

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